molecular formula C10H8ClFO2 B13175464 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one

Cat. No.: B13175464
M. Wt: 214.62 g/mol
InChI Key: YHSCBHAZNLOAQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques ensures the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one: The parent compound.

    6-Chloro-4-fluoro-7-hydroxy-3-methylindan-2-one: A similar compound with a different position of the carbonyl group.

    6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-ol: A hydroxylated derivative.

Uniqueness

This compound is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

6-chloro-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8ClFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3

InChI Key

YHSCBHAZNLOAQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC(=C2O)Cl)F

Origin of Product

United States

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